7-Hydroxystaurosporine is classified as a protein kinase inhibitor. It specifically targets calcium-dependent protein kinase C isoforms and has been shown to inhibit other kinases involved in the DNA damage response and cell cycle regulation. Its chemical formula is C28H26N4O4, with a molecular weight of 462.53 g/mol .
The synthesis of 7-Hydroxystaurosporine can be achieved through several methods, primarily involving the modification of staurosporine. The most common synthetic route includes:
Technical parameters often include specific reaction conditions such as temperature, solvent choice (often dimethyl sulfoxide), and reaction time, which can significantly affect yield and purity .
The molecular structure of 7-Hydroxystaurosporine features a complex arrangement characteristic of indolocarbazole alkaloids. Key structural elements include:
The three-dimensional conformation plays a vital role in its interaction with target enzymes, influencing binding affinity and specificity .
7-Hydroxystaurosporine participates in several chemical reactions relevant to its function:
The mechanism of action of 7-Hydroxystaurosporine primarily involves:
The physical and chemical properties of 7-Hydroxystaurosporine are essential for understanding its behavior in biological systems:
7-Hydroxystaurosporine has several significant applications in scientific research and potential therapeutic contexts:
7-Hydroxystaurosporine (UCN-01), a derivative of the non-selective kinase inhibitor staurosporine, exhibits a complex polypharmacology centered on disrupting critical cell cycle checkpoints and survival signaling pathways in cancer cells. Its core structure (C₂₈H₂₆N₄O₄) facilitates interactions with multiple kinase targets, leading to potent anticancer effects. [1] [4]
UCN-01 demonstrates a broad yet distinct kinase inhibition profile compared to its parent compound, staurosporine. While inherently less promiscuous, its primary therapeutic effects stem from targeting key regulators of cell cycle progression and DNA damage response. [1] [2]
UCN-01 functions as a potent dual inhibitor of checkpoint kinases CHK1 and CHK2, critical mediators of the DNA damage response (DDR). It binds the ATP-binding sites of both kinases, exhibiting nanomolar inhibitory concentrations (IC₅₀). CHK1 inhibition (IC₅₀ ≈ 5-30 nM) is particularly significant, leading to abrogation of the S and G₂/M phase checkpoints upon DNA damage. This prevents CHK1-mediated phosphorylation and inactivation of CDC25 phosphatases, crucial for cell cycle arrest. While also inhibiting CHK2, functional studies indicate that the primary chemosensitizing effects of UCN-01 are mediated through CHK1 inhibition, as CHK2 knockdown alone does not mimic its potentiation of DNA-damaging agents. UCN-01's ability to override these checkpoints forces cells with unrepaired DNA damage into catastrophic mitosis. [1] [3] [6]
Originally identified as a PKC inhibitor, UCN-01 retains significant activity against multiple Protein Kinase C (PKC) isoforms, albeit with varying potency. While its affinity for classical and novel PKC isoforms (e.g., PKCα, PKCβ) is lower than staurosporine, UCN-01 effectively suppresses PKC-mediated signaling pathways implicated in cell proliferation and survival. This PKC inhibitory activity contributes to its antiproliferative effects, particularly in G₁ phase arrest observed in some cell types, through mechanisms involving modulation of cyclin-dependent kinase (CDK) activity and induction of CDK inhibitors like p21. [1] [5] [9]
Crystallographic studies of UCN-01 bound to the 3-phosphoinositide-dependent protein kinase 1 (PDK1) kinase domain reveal the molecular basis for its potency and partial selectivity. The key structural determinant is the 7-hydroxy group absent in staurosporine. This group forms:
Table 1: Key Kinase Targets of 7-Hydroxystaurosporine (UCN-01) and Inhibitory Potency
Target Kinase | Primary Function | Inhibition by UCN-01 | Biological Consequence |
---|---|---|---|
CHK1 | DNA Damage Checkpoint (S/G₂/M) | Potent Inhibition (IC₅₀ ~5-30 nM) | Abrogation of DNA damage checkpoints, mitotic catastrophe |
CHK2 | DNA Damage Checkpoint, p53 modulator | Inhibition (Less potent than CHK1) | Contributes to checkpoint override, p53-independent apoptosis |
PDK1 | AGC Kinase activator (e.g., Akt/PKB) | Potent ATP-competitive Inhibition | Disruption of PI3K/Akt survival signaling |
PKC family | Signal transduction, proliferation | Broad Isoform Inhibition | Cell cycle arrest (G₁), growth suppression |
A hallmark of UCN-01's anticancer activity is its ability to disrupt critical cell cycle checkpoints, particularly those activated in response to DNA damage, sensitizing cancer cells to genotoxic stress.
Following DNA damage, the ATR/CHK1 pathway is activated, leading to CHK1-mediated phosphorylation of CDC25C phosphatase at serine 216. This phosphorylation creates a binding site for 14-3-3 proteins, sequestering CDC25C in the cytoplasm and preventing it from activating CDK1/cyclin B1 complexes necessary for mitotic entry. This results in G₂ arrest, allowing time for DNA repair. UCN-01 potently inhibits CHK1 kinase activity, preventing CDC25C phosphorylation at Ser216. Consequently, CDC25C remains active in the nucleus, dephosphorylates and activates CDK1/cyclin B1, and drives cells harboring DNA damage prematurely into mitosis. This override of the G₂/M checkpoint leads to mitotic catastrophe and cell death, especially in cells with compromised G₁/S checkpoints (e.g., p53 mutant cells). This mechanism underlies the profound synergy observed between UCN-01 and DNA-damaging chemotherapeutic agents (e.g., cisplatin, gemcitabine, topoisomerase inhibitors) or ionizing radiation. [1] [3] [6]
UCN-01 exhibits preferential cytotoxicity and synergistic effects in cancer cells deficient in Homologous Recombination (HR) DNA repair (e.g., BRCA1/2 mutant cells). HR-deficient cells exhibit heightened reliance on the ATR-CHK1 pathway for replication fork stability, S-phase progression, and G₂/M checkpoint activation to survive endogenous replication stress and exogenous DNA damage. Inhibiting CHK1 with UCN-01 ablates these critical backup mechanisms. The resulting accumulation of unrepaired DNA double-strand breaks, replication fork collapse, and forced progression through checkpoints leads to synthetic lethality. This synergy is potentiated by inhibitors targeting upstream activators of CHK1, such as ATR or ATM, creating a compounded defect in the DDR. The effectiveness of UCN-01 in HR-deficient models is often independent of p53 status, although p53 deficiency can further enhance sensitivity by removing the G₁/S checkpoint. [1] [3]
Beyond checkpoint abrogation, UCN-01 directly modulates apoptotic pathways, contributing to its single-agent activity and synergy with other treatments.
UCN-01 effectively induces apoptosis in a wide range of cancer cell lines irrespective of their p53 status. Studies in colon carcinoma (HT29, p53 mutant), leukemia (HL-60, p53 null), and breast cancer models demonstrate robust apoptosis induction without functional p53 involvement. Key mechanisms include:
In addition to extrinsic pathways, UCN-01 promotes mitochondrial outer membrane permeabilization (MOMP), a pivotal event in the intrinsic apoptotic pathway. Key actions include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7